molecular formula C20H18N4O2 B5523792 methyl 2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

methyl 2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No. B5523792
M. Wt: 346.4 g/mol
InChI Key: WCIFGEXELYUPTL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinoxaline derivatives can be synthesized through various methods, including the direct synthesis via oxidative coupling between methyl arene and 1-(2-aminophenyl) pyrroles. The oxidation of the benzylic carbon of the methyl arene is achieved by di-t-butyl peroxide in the presence of an iron catalyst, followed by conversion to an activated aldehyde in situ. Oxygen plays a crucial role in the oxidation process to accelerate benzaldehyde formation. Subsequent Pictet-Spengler-type annulation completes the quinoxaline structure (Ahn et al., 2021).

Molecular Structure Analysis

Quinoxaline derivatives' molecular structures have been extensively characterized, including the use of NMR, MS, IR, UV–vis, X-ray techniques, and elemental analysis. These studies provide insights into the electronic and structural properties of quinoxalines, demonstrating their varied potential for applications in organic synthesis and medicinal chemistry (Faizi et al., 2018).

Chemical Reactions and Properties

Quinoxalines undergo a range of chemical reactions, including annulation and cleavage of cyclic ethers catalyzed by iron, which leads to the formation of pyrrolo[1,2-a]quinoxaline derivatives. These reactions showcase the functionalization of C(sp3)-H bonds and the construction of C-C and C-N bonds, highlighting the chemical versatility of quinoxaline compounds (An et al., 2017).

Physical Properties Analysis

The physical properties of quinoxaline derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. For example, alkyl 1-methyl-3,9-dioxo-2-phenyl-2,3,4,9-tetrahydro-1H-pyrrolo[3,4-b]quinoline-1-carboxylates have been isolated as colorless crystalline substances, soluble in DMF, DMSO, and hot acetic acid, providing a basis for further application and study (Gein et al., 2012).

Scientific Research Applications

Synthesis Techniques

The synthesis of pyrrolo[1,2-a]quinoxalines, a category to which methyl 2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate belongs, is a significant area of research. A notable method involves an iodine-catalyzed reaction of 1-(2-aminophenyl) pyrroles with benzylamines, utilizing O2 as an eco-friendly oxidant and iodine as an effective catalyst. This approach is highlighted for its practicality and environmental friendliness (Chao Wang et al., 2015).

Potential Therapeutic Applications

Research on substituted phenylaminopyrrolo[1,2-a]quinoxaline-carboxylic acid derivatives, which are structurally related to methyl 2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, has shown that these compounds can act as potent inhibitors of human protein kinase CK2. This kinase is implicated in various diseases, including inflammatory disorders and cancer. Among the synthesized compounds, one exhibited exceptionally potent inhibition, suggesting that pyrrolo[1,2-a]quinoxalines hold promise as a scaffold for developing CK2 inhibitors (J. Guillon et al., 2013).

Antimycobacterial Activity

Another application of pyrrolo[1,2-a]quinoxaline derivatives is in the fight against tuberculosis. Certain pyrrolo[1,2-a]quinoxaline-2- or -4-carboxylic acid hydrazide derivatives have been synthesized and evaluated for their in vitro antimycobacterial activity. Among these, two compounds demonstrated significant activity against Mycobacterium tuberculosis H37Rv, highlighting the potential of pyrrolo[1,2-a]quinoxalines in antimycobacterial therapy (J. Guillon et al., 2004).

Chemical Characterization and Properties

In the realm of chemical characterization, the organic salt 2-((4-bromophenyl)amino)pyrido[1,2-a]quinoxalin-11-ium bromide, derived from a similar structural framework, has been synthesized and characterized extensively. This includes NMR, MS, IR, UV–vis, X-ray techniques, and elemental analysis. The study provides valuable insights into the electronic and structural properties of such compounds, which can inform further research and applications (Md. Serajul Haque Faizi et al., 2018).

Mechanism of Action

The mechanism of action of quinoxaline derivatives can vary widely depending on their specific structure and the biological target. Some quinoxaline derivatives have been found to have antimicrobial, anti-inflammatory, and anticancer activities .

Safety and Hazards

The safety and hazards associated with quinoxaline derivatives can vary widely depending on their specific structure. Some quinoxaline derivatives are used as drugs and are generally safe under controlled conditions, but they can be toxic in large amounts or under certain conditions .

Future Directions

Research into quinoxaline derivatives is ongoing, with many potential applications in pharmaceuticals and other industries. Future research may focus on developing new synthesis methods, exploring new biological activities, and improving the safety and efficacy of these compounds .

properties

IUPAC Name

methyl 2-amino-1-(2-phenylethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-26-20(25)16-17-19(23-15-10-6-5-9-14(15)22-17)24(18(16)21)12-11-13-7-3-2-4-8-13/h2-10H,11-12,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIFGEXELYUPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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